molecular formula C5H10ClNO2S B2979033 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride CAS No. 2225154-17-4

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride

Cat. No.: B2979033
CAS No.: 2225154-17-4
M. Wt: 183.65
InChI Key: SOQMRKXQJYLUKS-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and nitrogen atom (aza) in a bicyclic framework. Its molecular formula is C₅H₁₀ClNO₂S, with a molar mass of 183.66 g/mol . The compound is supplied by global pharmaceutical and life science suppliers such as Hangzhou Prochema Chemical Co., Ltd. and Shanghai Qunteng Bio-Tech Co., Ltd., which emphasize its use in drug intermediates and specialty chemical synthesis . Technical specifications include a purity of ≥90%, storage at 2–8°C under inert atmosphere, and pricing starting at €493.45 for 25 mg (excluding VAT) . Hazard classifications include H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) .

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-2-6-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQMRKXQJYLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-17-4
Record name 6lambda6-thia-1-azaspiro[3.3]heptane-6,6-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride typically involves multiple steps. One efficient method includes the reaction of a precursor compound with mesyl chloride at low temperatures, followed by extraction and purification processes . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in material science for the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic sulfonamides and heterocycles. Below is a detailed comparison with analogs, focusing on molecular properties, applications, and commercial availability.

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide Hydrochloride

  • CAS No.: 1427358-97-1
  • Molecular Formula: C₅H₁₀ClNO₂S
  • Molecular Weight : 183.66 g/mol
  • Purity: Not specified in public data, but structurally analogous to the target compound.
  • Hazards : Shares H302 and H317 classifications .
  • Key Difference: The sulfur and nitrogen positions are reversed (1-thia-6-aza vs.

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide Oxalate

  • CAS No.: 1394319-61-9
  • Molecular Formula: C₇H₁₁NO₆S (as oxalate salt)
  • Purity : 95%
  • Applications: Used in custom organic synthesis for drug discovery, notably in β-lactam antibiotic research .
  • Key Difference : The oxalate counterion enhances solubility in polar solvents compared to the hydrochloride form.

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

  • CAS No.: 1427388-39-3
  • Molecular Formula: C₅H₁₀ClNO₂S

6-Oxa-1-azaspiro[3.3]heptane Oxalate

  • CAS No.: 1380571-72-1
  • Molecular Formula : C₁₂H₂₀N₂O₆ (oxalate salt, 2:1 ratio)
  • Purity : 97%
  • Key Difference : Replaces sulfur with oxygen (oxa), reducing electronegativity and altering hydrogen-bonding capacity .

1-Thia-6-azaspiro[3.4]octane 1,1-dioxide Hydrochloride

  • CAS No.: Not explicitly listed
  • Molecular Formula: C₆H₁₂ClNO₂S
  • Key Difference: Expanded ring system (octane vs.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Hazards Price (25 mg)
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide HCl 1392804-12-4 C₅H₁₀ClNO₂S 183.66 ≥90% 2–8°C, inert atmosphere H302, H317 €493.45
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl 1427358-97-1 C₅H₁₀ClNO₂S 183.66 N/A 2–8°C H302, H317 N/A
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate 1394319-61-9 C₇H₁₁NO₆S 237.23 95% Room temperature Not specified N/A
6-Oxa-1-azaspiro[3.3]heptane oxalate 1380571-72-1 C₁₂H₂₀N₂O₆ 288.30 97% Not specified Not specified N/A

Biological Activity

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride is a compound characterized by its unique spirocyclic structure, which integrates sulfur and nitrogen atoms. This structural configuration contributes to its diverse biological activities and applications in medicinal chemistry and molecular biology.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H9_9ClN2_2O2_2S
  • Molecular Weight : 183.66 g/mol
  • CAS Number : 1427358-97-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with proteins and enzymes, potentially modulating their activity and influencing various cellular pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • The compound has been evaluated for its potential as an anticancer agent, particularly through its role as a kinase inhibitor. It shows promise in inhibiting epidermal growth factor receptor (EGFR) kinases, which are critical in cancer cell proliferation and survival .
  • Neuroprotective Effects :
    • Studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Properties :
    • Preliminary investigations have indicated that the compound may exhibit antimicrobial activity against various pathogens, although further studies are needed to quantify this effect .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Asymmetric Synthesis Research (2019) Developed a methodology for synthesizing enantiomerically pure derivatives of spiro[3.3]heptanes, highlighting the potential for drug discovery applications .
Kinase Inhibition Studies Demonstrated that spirocyclic compounds can effectively inhibit EGFR, suggesting a pathway for developing novel cancer therapies .
Neurodegenerative Disease Models Investigated the effects of spirocyclic compounds on cellular models of Parkinson's disease, showing potential neuroprotective effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructure TypeNotable Activity
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxideSpirocyclicKinase inhibition
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicAnticancer properties
6-Thia-1-azaspiro[3.4]octaneSpirocyclicNeuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize byproducts like HCl. Optimize yield by varying reaction time (e.g., 72 hours at room temperature) and monitoring progress via thin-layer chromatography (TLC) . For spirocyclic systems, ring-closing metathesis or sulfone oxidation may also be applicable, though solvent polarity and temperature control are critical for minimizing side reactions .

Q. How should structural elucidation be conducted for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Use ¹H/¹³C NMR to confirm proton environments and carbon framework, focusing on deshielded protons near the sulfone group.
  • X-ray crystallography : Resolve the spirocyclic conformation and sulfone geometry, as demonstrated for analogous spiro compounds .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and compare with theoretical values .

Q. What are the key solubility and stability parameters under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) due to the sulfone group’s polarity. Hydrochloride salts may exhibit limited solubility in non-polar solvents .
  • Stability : Conduct accelerated stability studies at varying pH (2–9) and temperatures (4°C to 40°C). Monitor degradation via HPLC, noting potential hydrolysis of the sulfone moiety under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved?

  • Methodological Answer : For enantiopure synthesis, employ chiral auxiliaries or asymmetric catalysis. Use chiral HPLC with columns like Chiralpak® IG to separate diastereomers. For spirocyclic systems, stereochemical outcomes depend on ring-strain minimization, as seen in bicyclo[2.2.1]heptane derivatives .

Q. How to design experiments to study ring-opening reactions and mechanisms?

  • Methodological Answer : Investigate nucleophilic attack at the spiro carbon using reagents like Grignard or organolithium compounds. Monitor kinetics via in situ IR or NMR to identify intermediates. Computational modeling (DFT) can map transition states and predict regioselectivity, as applied to similar azaspiro systems .

Q. What analytical techniques are critical for impurity profiling?

  • Methodological Answer :

  • HPLC-MS : Detect low-abundance impurities (e.g., desulfonated byproducts) with reverse-phase C18 columns and gradient elution.
  • Elemental analysis : Verify stoichiometry of the hydrochloride salt (C:H:N:S:Cl ratio).
  • TGA/DSC : Assess thermal degradation pathways and residual solvents .

Q. How to address discrepancies in spectroscopic data across studies?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., X-ray vs. NOESY for conformation analysis). For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing (e.g., TMS). Compare with published data for structurally related compounds, such as 6,6-difluoro-2-azaspiro[3.3]heptane derivatives .

Q. How to validate synthetic methods for reproducibility?

  • Methodological Answer : Implement design-of-experiments (DoE) to assess critical parameters (e.g., reaction time, temperature). Use interlaboratory studies with standardized protocols, as seen in phosphazene synthesis . Report yields, purity (HPLC area%), and spectral data in open-access formats for transparency.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow OSHA guidelines for hydrochloride salts:

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Data Contradiction Analysis

  • Example : Conflicting NMR shifts for analogous spiro compounds may arise from solvent effects (DMSO vs. CDCl₃) or proton exchange dynamics. Resolve by repeating experiments under identical conditions and referencing internal standards (e.g., DSS for aqueous NMR) .

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